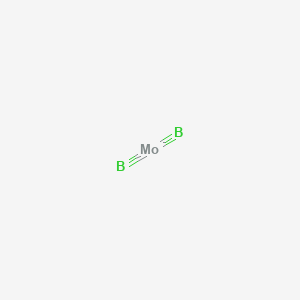

Molybdenum diboride

Vue d'ensemble

Description

Molybdenum diboride is a useful research compound. Its molecular formula is B2Mo and its molecular weight is 117.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Superconducting Properties : Single crystals of MgB2, a compound related to molybdenum diboride, show anisotropic superconducting properties, providing a scientific basis for research on its superconducting mechanism and applications (M. Xu et al., 2001).

Biomedical Applications : Molybdenum disulfide (MoS2), another compound related to this compound, is used in biomedical applications such as drug delivery, gene delivery, phototherapy, bioimaging, theranostics, and biosensing (Yadav et al., 2018).

Anti-Oxidation Coating : Titanium diboride (TiB2) has been deposited on pure molybdenum as an anti-oxidation coating, enhancing its resistance to oxidation (Huang et al., 2018).

Electronics and Sensing Applications : MoS2 is studied for applications in nano-electronics and sensing due to its unique properties, such as a significant potential as a semiconductor analogue of graphene (Song et al., 2015).

Solid Lubrication : MoS2 is extensively used as a solid lubricant, especially in aerospace and space industries, owing to its unique structural and tribological properties (Vazirisereshk et al., 2019).

Environmental Cleanup : MoS2 nanosheets with widened interlayer spacing have been found effective for mercury removal in aquatic systems, opening possibilities for environmental remediation applications (Ai et al., 2016).

Structural and Phase Studies : The phase relations and structure of this compound compounds, such as MoB2−x and Mo2B5−y, have been explored, providing insights into their structural properties (Klesnar et al., 1996).

Pressure-Induced Transitions : Studies on multilayered MoS2 under high pressure reveal transitions from a semiconducting to a metallic state, indicating potential for applications involving mechanical, electrical, and optical property coupling (Nayak et al., 2014).

Mécanisme D'action

Target of Action

Molybdenum diboride (MoB2) primarily targets the hydrogen evolution reaction (HER) . This reaction is a key process in electrochemical water splitting, where water is decomposed into hydrogen and oxygen. The HER is a critical step in the production of hydrogen, a clean and sustainable energy source .

Mode of Action

MoB2 interacts with its target, the HER, by serving as an electrocatalyst . As an electrocatalyst, MoB2 facilitates the HER by lowering the energy barrier of the reaction, thereby increasing the rate of hydrogen production. Density functional theory (DFT) calculations show that several surfaces of MoB2 are active and that the optimum evolution of H2 occurs at a hydrogen coverage between 75% and 100% on the B-terminated {001} surface .

Biochemical Pathways

The primary biochemical pathway affected by MoB2 is the electrochemical water splitting process . In this process, water molecules are split into hydrogen and oxygen in the presence of an electric current. The HER, facilitated by MoB2, is a crucial step in this pathway.

Result of Action

The action of MoB2 results in the efficient production of hydrogen via the HER . MoB2 nanospheres exhibit a low onset overpotential of 154 mV at 10 mA cm−2, a Tafel slope of 49 mV dec−1, and high stability . These properties make MoB2 a highly efficient catalyst for the HER.

Action Environment

The action of MoB2 as an electrocatalyst for the HER is influenced by various environmental factors. The reaction is typically carried out in an acidic medium . The efficiency and stability of MoB2 can be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.

Propriétés

IUPAC Name |

bis(boranylidyne)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2B.Mo | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSYZNZIESDJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Mo]#B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Mo | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015518 | |

| Record name | Molybdenum diboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Alfa Aesar MSDS] | |

| Record name | Molybdenum diboride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12007-27-1 | |

| Record name | Molybdenum boride (MoB2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum boride (MoB2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum boride (MoB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum diboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Molybdenum diboride (MoB2) has a molecular formula of MoB2, with a molecular weight of approximately 128.74 g/mol.

A: this compound commonly exists in two crystal structures: a rhombohedral structure (R3̅m) [, ] and a hexagonal structure similar to aluminum diboride (AlB2-type, P6/mmm) [, , ]. While the AlB2-type MoB2 is readily synthesized, the existence of its tungsten diboride (WB2) counterpart remains debated []. Research indicates that boron defects might contribute to the stability of the AlB2-type MoB2 [].

A: this compound exhibits impressive mechanical properties, including high hardness and strength. [, ] Tungsten-substituted MoB2 solid solutions have shown enhanced hardness due to local symmetry reduction. [] Theoretical calculations suggest that the α-ThSi2-type MoB2, attainable under high pressure, possesses a high bulk modulus and Vickers hardness exceeding that of α-SiO2 and β-Si3N4. []

A: Due to its hardness and abrasion resistance, MoB2 finds applications in coatings for pressing surfaces, enhancing the lifespan of equipment used in laminate production. [, , , ] Its high-temperature stability also makes it a potential candidate for high-temperature ceramic materials. []

A: Recent research highlights the potential of MoB2 nanoparticles as highly efficient electrocatalysts for the hydrogen evolution reaction (HER). [, ] Theoretical calculations, combined with experimental data, suggest that specific surfaces of MoB2, particularly the B-terminated {001} surface, exhibit significant HER activity. [, ] This discovery opens possibilities for designing inexpensive and efficient boron-based HER catalysts.

A: Studies utilizing high-pressure X-ray diffraction reveal that the rhombohedral structure of MoB2 remains stable up to at least 24.1 GPa. [] Theoretical predictions suggest a phase transition to a tetragonal α-ThSi2-type phase at higher pressures (around 68 GPa), which might be quenchable to ambient conditions. []

A: Doping can significantly alter the properties of MoB2. For instance, carbon doping in (Mo0.96Ti0.04)0.8B2, while maintaining the AlB2-type phase, has been found to suppress superconductivity, likely due to the filling of boron π bands. [] Conversely, scandium doping can stabilize the AlB2-type structure and induce superconductivity in nonstoichiometric MoB2. []

A: Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic structure, mechanical properties, and catalytic activity of MoB2. [, ] These calculations provide insights into the material's behavior at the atomic level, guiding the design of novel materials and applications.

A: While MoB2 possesses unique properties, alternative materials exist depending on the specific application. For HER electrocatalysis, other transition metal borides, sulfides, phosphides, carbides, and nitrides are being explored. [] For high-temperature applications, alternative ceramics might be considered. The choice of material depends on factors such as cost, performance requirements, and operating conditions.

A: Research on MoB2 relies heavily on advanced characterization techniques, such as X-ray diffraction (XRD), electron microscopy, and spectroscopy. [, , ] Computational resources are essential for performing DFT calculations and simulating material properties. [, ] Access to high-pressure experimental setups is crucial for exploring phase transitions and properties under extreme conditions. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)